

3-Tolylboronic acid molecular weight

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Compound of Interest

Compound Name: *3-Tolylboronic acid*

Cat. No.: *B102311*

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An In-depth Technical Guide to **3-Tolylboronic Acid** for Researchers and Drug Development Professionals

Introduction

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organoboron compound that has become an indispensable tool in modern organic synthesis and medicinal chemistry.^[1] As a versatile synthetic building block, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.^[1] This capability makes it highly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.^[1] This guide provides a comprehensive overview of its chemical properties, key applications, and detailed experimental protocols relevant to researchers and professionals in drug development.

Physicochemical and Quantitative Data

3-Tolylboronic acid is a white to off-white or beige solid, often appearing as a powder or chunks.^{[1][2]} It is stable under normal temperatures and pressures and should be stored at ambient temperature in a dry, dark place.^{[1][3]} While sparingly soluble in water, it dissolves in organic solvents like methanol and ethanol.^{[1][2]} Key quantitative data are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	135.96 g/mol	[2][4][5]
Molecular Formula	C ₇ H ₉ BO ₂	[1][2][4]
CAS Number	17933-03-8	[1][2][4]
Melting Point	160-162 °C	[6]
Purity	Typically ≥97%	[6]
InChI Key	BJQCPCFFYBKRLM- UHFFFAOYSA-N	[2]

Core Applications in Synthesis

The principal application of **3-tolylboronic acid** is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for constructing biaryl and styrenyl frameworks, which are common motifs in many biologically active compounds.[7][8] The reaction's tolerance for a wide range of functional groups and its often mild conditions make it a favored strategy in multi-step syntheses for drug discovery.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-tolylboronic acid** and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 3-Tolylboronic Acid via Grignard Reaction

This protocol describes a general method for synthesizing arylboronic acids from the corresponding aryl halide, adapted from established procedures for similar compounds. The workflow involves the formation of a Grignard reagent followed by quenching with a borate ester.

Materials:

- 3-Bromotoluene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (HCl), aqueous solution
- Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation: Place magnesium turnings in a flame-dried three-neck flask under an inert atmosphere. Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromotoluene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux until the magnesium is consumed.
- Borate Ester Quenching: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.
- Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude **3-tolylboronic acid**.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative procedure for coupling **3-tolylboronic acid** with an aryl bromide to form a biaryl product.

Materials:

- Aryl bromide (e.g., 4-bromoanisole)
- **3-Tolylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., aqueous Na_2CO_3 , K_2CO_3 , or CsF)
- Solvent (e.g., Toluene, Dioxane, or DMF)
- Reaction vessel (e.g., Schlenk flask or round-bottom flask)
- Inert atmosphere (Nitrogen or Argon)

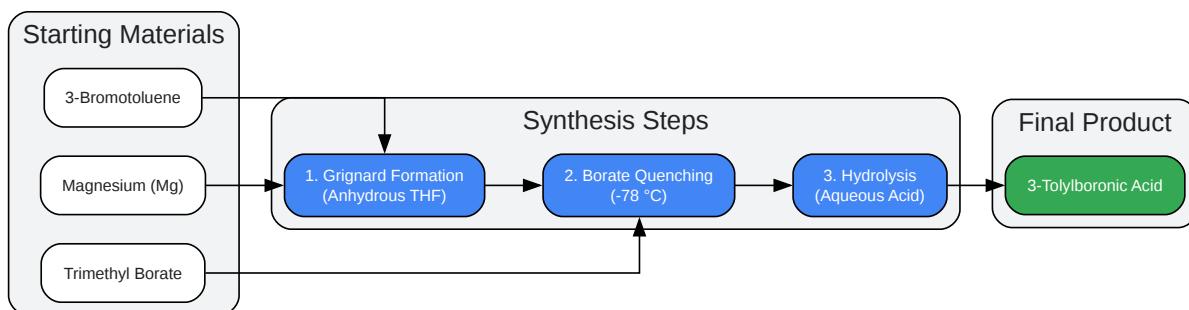
Procedure:

- Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv.), **3-tolylboronic acid** (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
- Solvent Addition: Add the degassed solvent(s) to the vessel. If using a biphasic system, add the organic solvent and the aqueous base solution.
- Reaction Execution: Place the vessel under an inert atmosphere. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for a period of 4-24 hours.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

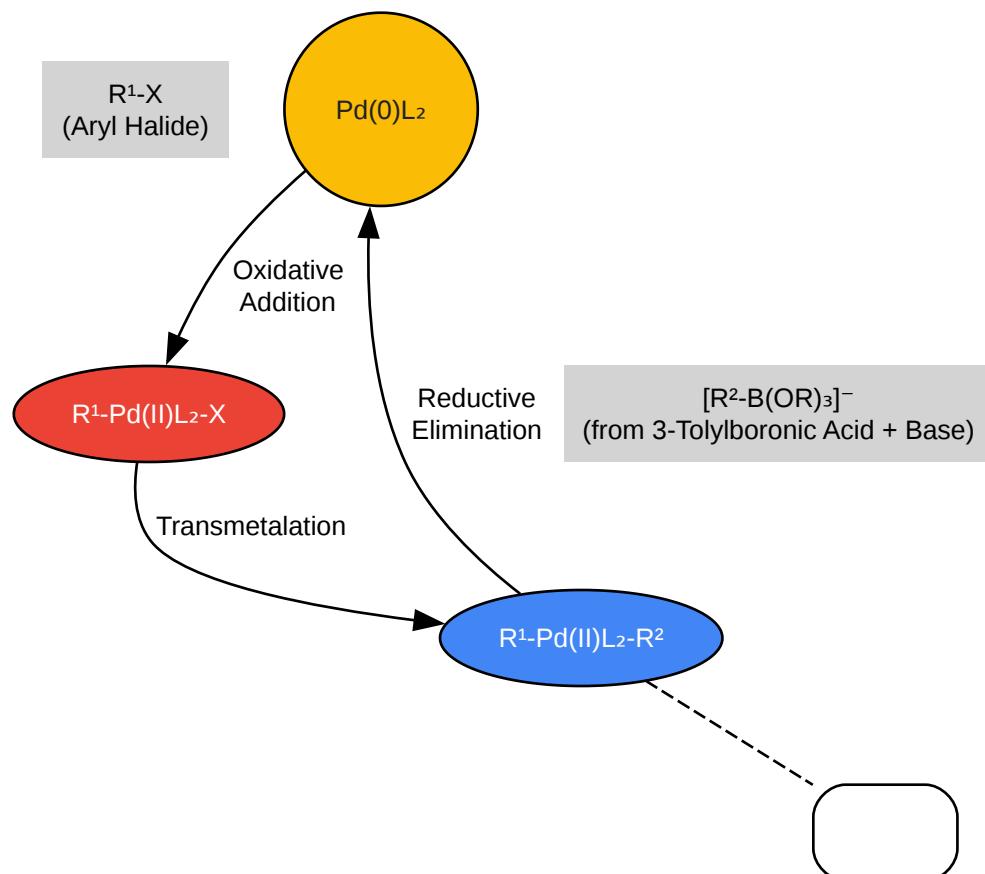
Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate a typical synthesis workflow and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.



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Caption: Workflow for the synthesis of **3-Tolylboronic Acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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